

# Application Note: Quantification of N6-Cyclohexyladenosine in Human Plasma using HPLC-UV

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## Compound of Interest

Compound Name: N6-Cyclohexyladenosine

Cat. No.: B1676892

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## Abstract

This application note describes a detailed and robust method for the quantification of **N6-Cyclohexyladenosine** (CHA), a selective adenosine A1 receptor agonist, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The method is validated for its accuracy, precision, linearity, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

## Introduction

**N6-Cyclohexyladenosine** (CHA) is a potent and selective agonist for the adenosine A1 receptor.[1][2][3] These receptors are implicated in a variety of physiological processes, particularly in the cardiovascular and central nervous systems.[4][5][6] Accurate quantification of CHA in biological matrices like plasma is essential for preclinical and clinical research to understand its pharmacokinetic profile and to correlate its concentration with pharmacological effects. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

## Experimental Protocols

### 1. Materials and Reagents

- **N6-Cyclohexyladenosine** (CHA), analytical standard ( $\geq 98\%$  purity)[[1](#)]
- N6-Cyclopentyladenosine (CPA), as Internal Standard (IS) ( $\geq 98\%$  purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate (analytical grade)
- Acetic Acid (glacial, analytical grade)
- Water (HPLC grade)
- Human plasma (drug-free, sourced from a certified vendor)
- Oasis HLB 3 cc/60 mg Solid-Phase Extraction (SPE) cartridges

## 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

Parameter	Specification
HPLC System	Agilent 1100/1200 series or equivalent with degasser, quaternary pump, autosampler, and UV-Vis detector
Column	C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	10 mM Ammonium Acetate buffer (pH 5.0) : Acetonitrile : Methanol (60:20:20, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 266 nm
Injection Volume	20 µL
Internal Standard	N6-Cyclopentyladenosine (CPA)

### 3. Preparation of Solutions

- Mobile Phase: Prepare 10 mM ammonium acetate by dissolving the appropriate amount in HPLC-grade water, adjust pH to 5.0 with acetic acid, and filter through a 0.45 µm membrane. Mix with acetonitrile and methanol in the specified ratio.
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve CHA and CPA (IS) in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the CHA stock solution with 50% methanol to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.
- Internal Standard Working Solution (1 µg/mL): Dilute the CPA stock solution with 50% methanol.

### 4. Sample Preparation: Solid-Phase Extraction (SPE)

- **Spike:** To 500  $\mu$ L of plasma, add 50  $\mu$ L of the IS working solution (1  $\mu$ g/mL). For calibration curve samples, add 50  $\mu$ L of the respective CHA working standard. For blank samples, add 50  $\mu$ L of 50% methanol. Vortex for 10 seconds.
- **Condition:** Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
- **Load:** Load the plasma sample onto the conditioned SPE cartridge.
- **Wash:** Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.
- **Elute:** Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
- **Evaporate:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- **Reconstitute:** Reconstitute the dried residue in 100  $\mu$ L of the mobile phase. Vortex to ensure complete dissolution.
- **Inject:** Transfer the reconstituted sample to an HPLC vial and inject 20  $\mu$ L into the HPLC system.

## Method Validation Summary

The analytical method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.

Validation Parameter	Acceptance Criteria	Result
Linearity ( $r^2$ )	$\geq 0.995$	0.998
Range	-	10 - 2000 ng/mL
Limit of Detection (LOD)	S/N ratio $\geq 3$	3 ng/mL
Limit of Quantitation (LOQ)	S/N ratio $\geq 10$ , Precision $< 20\%$ , Accuracy $\pm 20\%$	10 ng/mL
Accuracy (% Recovery)	85-115% (for LQC, MQC, HQC)	92.5% - 108.3%
Precision (%RSD)	Intra-day $\leq 15\%$ , Inter-day $\leq 15\%$	Intra-day: $< 8.5\%$ , Inter-day: $< 11.2\%$
Extraction Recovery	Consistent and reproducible	$> 85\%$
Specificity	No interfering peaks at the retention times of analyte and IS	No interference observed

## Data Presentation

Table 1: Linearity and Range

Analyte	Calibration Range (ng/mL)	Correlation Coefficient ( $r^2$ )
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| N6-Cyclohexyladenosine | 10 - 2000 | 0.998 |

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LQC	30	8.2	10.9	105.4
MQC	300	5.6	7.8	98.7

| HQC | 1500 | 4.1 | 6.5 | 101.2 |

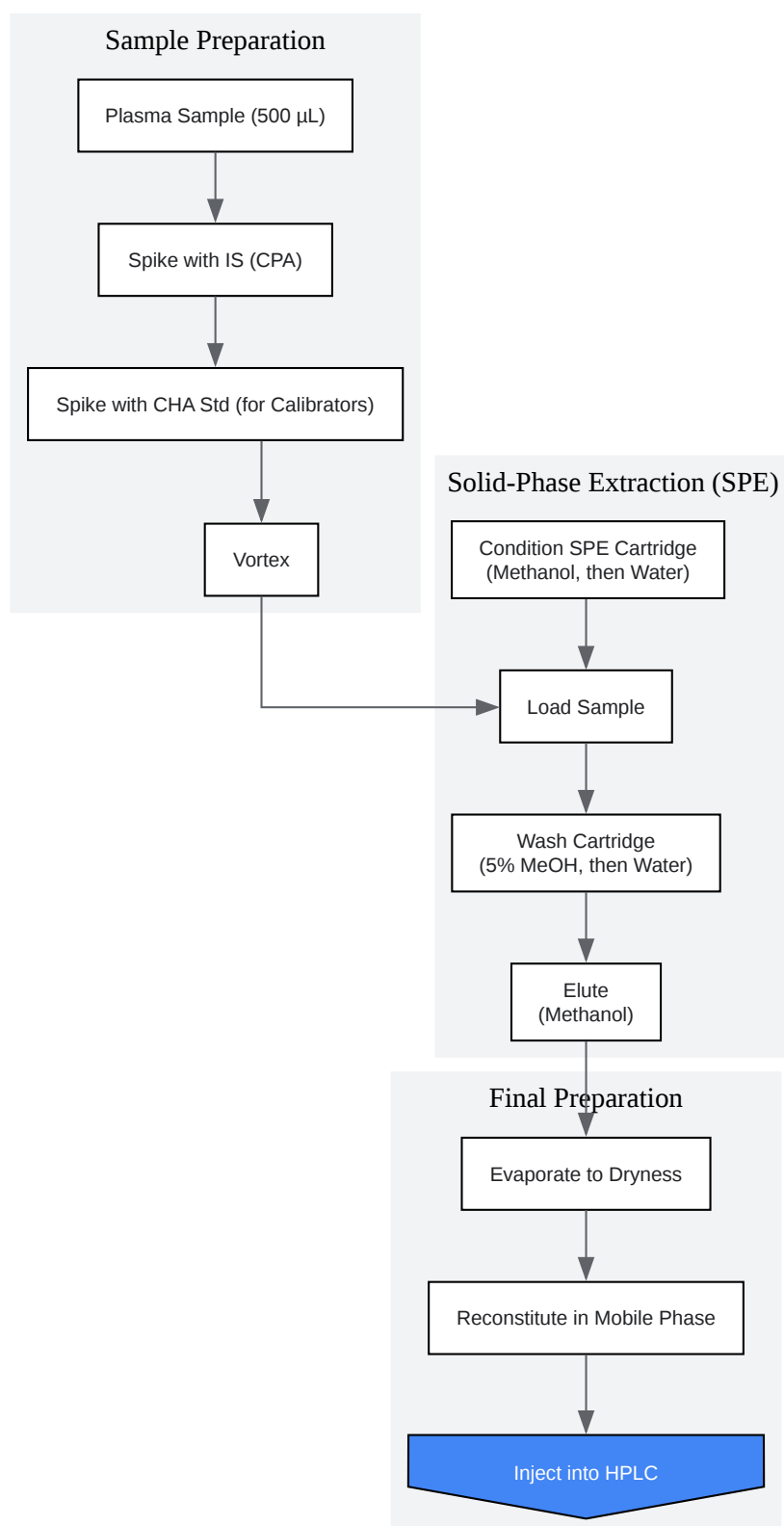
Table 3: Recovery and Matrix Effect

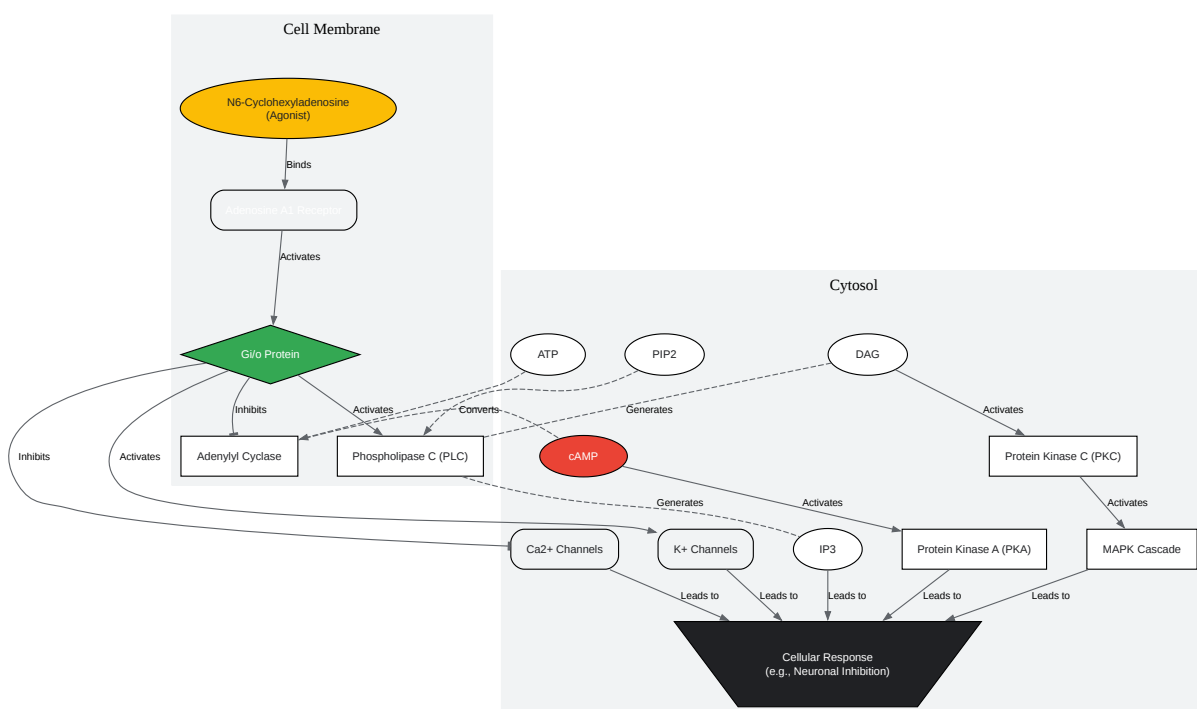
Analyte	Extraction Recovery (%)	Matrix Effect (%)
N6-Cyclohexyladenosine	88.4 ± 4.2	95.1 ± 3.8

| Internal Standard (CPA)| 86.9 ± 5.1 | 96.3 ± 4.1 |

## Visualizations

## Experimental Workflow





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